2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid
Description
2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a non-proteinogenic amino acid derivative characterized by a pyrazole ring substituted with a methyl group at the 3-position and a butanoic acid backbone. Its molecular formula is inferred as C₈H₁₂N₃O₂, with a molar mass of approximately 182.21 g/mol (calculated from the methyl ester derivative in ). The compound combines the structural features of an α-amino acid and a heterocyclic pyrazole moiety, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-amino-4-(3-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-6-2-4-11(10-6)5-3-7(9)8(12)13/h2,4,7H,3,5,9H2,1H3,(H,12,13) |
InChI Key |
AVHDDHUBLZXSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C8H13N3O2
- Molecular Weight: 183.21 g/mol
- IUPAC Name: 2-amino-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid
- Structure Description: The molecule consists of a butanoic acid chain substituted at the 4-position with a 3-methylpyrazolyl moiety linked through the nitrogen at position 1 of the pyrazole ring. The amino group is at the 2-position of the butanoic acid chain.
Preparation Methods Analysis
General Synthetic Strategies
The synthesis of this compound generally involves the formation of the pyrazole ring followed by its attachment to the butanoic acid backbone or vice versa. The key approaches include:
- N-alkylation of pyrazole derivatives with halogenated butanoic acid esters or acids
- Multicomponent reactions incorporating pyrazole formation and amino acid chain assembly
- Stepwise synthesis starting from pyrazole carboxylic acid derivatives followed by amination and chain elongation
These strategies aim to achieve regioselective substitution at the pyrazole nitrogen and maintain the integrity of the amino acid functionality.
Specific Synthetic Routes
N-Alkylation Route
A common method involves the N-alkylation of 3-methyl-1H-pyrazole with a suitable butanoic acid derivative bearing a leaving group (e.g., halide or tosylate) at the 4-position. This reaction typically proceeds under basic conditions to promote nucleophilic substitution at the pyrazole nitrogen:
- Reagents: 3-methyl-1H-pyrazole, 4-halobutanoic acid or ester, base (e.g., potassium carbonate)
- Solvents: Polar aprotic solvents such as DMF or DMSO
- Conditions: Heating at 60–100 °C for several hours
- Outcome: Formation of this compound after subsequent hydrolysis if esters are used.
Multicomponent Reaction (MCR)
Multicomponent reactions have been reported for related pyrazolylbutanoic acids, where pyrazole ring formation and carbon chain assembly occur simultaneously:
- Starting materials: β-ketoesters, hydrazines, and amino acid derivatives
- Process: Condensation and cyclization under reflux conditions in solvents like ethanol or benzene
- Advantages: Efficient one-pot synthesis, high atom economy, and potential for structural diversity.
Pyrazole Carboxylic Acid Intermediate Route
Another approach involves the synthesis of pyrazole carboxylic acid derivatives such as 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, which can be further functionalized to introduce the butanoic acid chain and amino group:
Reaction Conditions and Optimization
- Bases: Potassium carbonate, sodium hydride, or triethylamine are used to deprotonate pyrazole nitrogen for alkylation.
- Solvents: DMF, DMSO, ethanol, or benzene depending on reaction step.
- Temperature: Typically 60–110 °C, reflux conditions for prolonged times (several hours to days) for complete conversion.
- Purification: Recrystallization, column chromatography, and extraction methods are employed to isolate pure products.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| N-Alkylation | 3-methyl-1H-pyrazole + 4-halobutanoic acid | Base (K2CO3), DMF, 80 °C, 12 h | 60–75 | Requires ester hydrolysis if ester used |
| Multicomponent Reaction | β-ketoesters + hydrazines + amino acid | Ethanol, reflux, 10–15 h | 65–85 | One-pot synthesis, efficient for analogues |
| Pyrazole Carboxylic Acid Route | Pyrazole ester → acid → amine coupling | NaOH hydrolysis, DMF, 100 °C | 50–70 | Multi-step, allows functional group modifications |
Research Discoveries and Perspectives
- The preparation of pyrazolylbutanoic acids is crucial for developing COX inhibitors and other bioactive compounds, as pyrazole derivatives often exhibit significant pharmacological activities.
- Optimization of reaction conditions, such as base choice and solvent polarity, significantly affects the regioselectivity and yield of alkylation reactions involving pyrazoles.
- Recent patents describe advanced synthetic routes to pyrazole intermediates, enabling scalable production of substituted pyrazolyl amino acids with high purity and yield.
- Analytical techniques such as IR, NMR, and mass spectrometry are essential for confirming the structure and purity of synthesized compounds, with characteristic signals for acid carbonyls, pyrazole protons, and amino groups.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and pyrazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key differences between 2-amino-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid and its structural analogs, supported by data from chemical databases and synthetic studies:
Functional Group and Substituent Analysis
- This modification is typical in prodrug strategies, where ester hydrolysis in vivo releases the active carboxylic acid form.
- 4-Chloro-2-methylbutanoic Acid Analog (C₈H₁₂ClN₃O₂) : The 4-chloro substituent introduces an electron-withdrawing group, which may alter the pyrazole’s electronic properties and influence binding interactions (e.g., halogen bonding).
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound and its 4-chloro analog increases polarity compared to the methyl ester , suggesting higher aqueous solubility.
- Stability : The ester group in may render it susceptible to hydrolysis under acidic or enzymatic conditions, whereas the chlorine substituent in could enhance stability against metabolic degradation.
Biological Activity
2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid (C8H12N4O2) is a compound featuring an amino group and a pyrazole ring, linked to a butanoic acid backbone. Its unique structure positions it as a candidate for various biological activities, including potential therapeutic applications in medicinal chemistry.
The compound's molecular formula is C8H12N4O2, and its structure includes:
- An amino group (-NH2)
- A pyrazole ring
- A butanoic acid moiety
This combination of functional groups is believed to contribute to its reactivity and biological effects.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated using standard microbiological techniques, such as the broth microdilution method.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Enterococcus faecalis | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against Gram-positive bacteria .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it can reduce cell viability in various cancer cell lines, including A549 human lung cancer cells. The following table summarizes findings related to its anticancer activity:
| Cell Line | Viability Reduction (%) | p-value |
|---|---|---|
| A549 (lung cancer) | 63.4% | <0.05 |
| HeLa (cervical cancer) | 47.7% | <0.001 |
The data indicate a significant reduction in cell viability, suggesting that this compound may have potential as an anticancer agent .
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors within biological systems. The presence of the pyrazole ring is known to modulate various biological pathways, which may lead to therapeutic effects in treating diseases such as cancer and bacterial infections .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study assessed the compound's ability to inhibit the growth of multi-drug resistant strains of bacteria, showing promising results against S. aureus and E. coli.
- Cytotoxicity in Cancer Models : In a study involving A549 cells, treatment with varying concentrations of the compound resulted in notable cytotoxic effects, indicating its potential role in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for 2-amino-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or multi-step coupling reactions. A common approach includes reacting 3-methyl-1H-pyrazole with a halogenated butanoic acid derivative (e.g., ethyl 2-bromo-4-aminobutanoate) under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF at 60–80°C . Optimization requires:
Q. How should researchers characterize this compound’s purity and structural identity?
Methodological Answer: Employ a combination of analytical techniques:
- NMR spectroscopy: Confirm the presence of the pyrazole ring (δ 7.5–8.0 ppm for aromatic protons) and α-amino acid backbone (δ 3.0–3.5 ppm for CH₂ groups) .
- Mass spectrometry (MS): Validate molecular weight (expected [M+H]⁺ for C₈H₁₂N₃O₂: ~198.1 g/mol) .
- HPLC: Use a C18 column with UV detection (λ = 210–230 nm) to assess purity (>95%) .
Q. What solvents and conditions are suitable for solubility testing?
Methodological Answer: Test solubility incrementally:
Polar solvents: Water (adjust pH with HCl/NaOH), methanol, DMSO.
Non-polar solvents: Ethyl acetate, hexane (baseline for lipophilicity).
Buffered systems: PBS (pH 7.4) to simulate physiological conditions.
Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- X-ray diffraction: Grow single crystals via slow evaporation (solvent: methanol/water).
- Refinement: Use SHELXL for high-resolution structure determination, focusing on pyrazole ring planarity and hydrogen-bonding networks .
- Validation: Cross-check with DFT-optimized molecular geometries (software: Gaussian or ORCA) .
Q. What strategies address contradictions in reported physicochemical properties (e.g., molecular formula discrepancies)?
Methodological Answer: Discrepancies (e.g., C₈H₁₂ClN₃O₂ vs. C₉H₁₄ClN₃O₂ ) may arise from:
Q. How can researchers investigate this compound’s enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic assays: Monitor target enzyme activity (e.g., microbial dihydrofolate reductase) with UV-Vis spectroscopy (NADPH depletion at λ = 340 nm).
- Docking studies: Use AutoDock Vina to model interactions between the pyrazole moiety and enzyme active sites .
- Site-directed mutagenesis: Validate binding residues (e.g., replace catalytic His with Ala) .
Q. What methods optimize regioselectivity in pyrazole derivatization reactions?
Methodological Answer:
- Protecting groups: Temporarily block the amino group (e.g., Boc-protection) to direct electrophilic substitution to the pyrazole ring .
- Catalytic control: Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for C–N bond formation .
- Real-time monitoring: Employ ReactIR to track intermediate formation and adjust reaction kinetics .
Troubleshooting & Technical Challenges
Q. How to address low yields in large-scale synthesis?
Methodological Answer:
Q. How to differentiate biological activity from structural analogs (e.g., imidazole vs. pyrazole derivatives)?
Methodological Answer:
Q. What computational tools predict pharmacokinetic properties (e.g., bioavailability)?
Methodological Answer:
- ADMET prediction: Use SwissADME or ADMETlab to estimate LogP, BBB permeability, and CYP450 interactions.
- MD simulations: Run GROMACS to model membrane diffusion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
